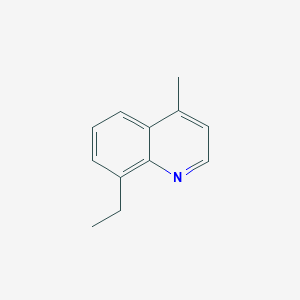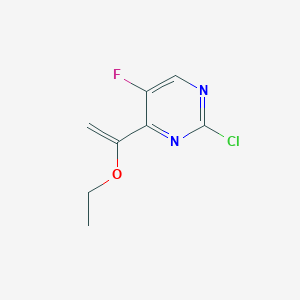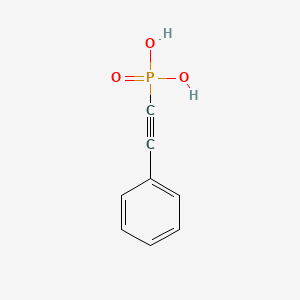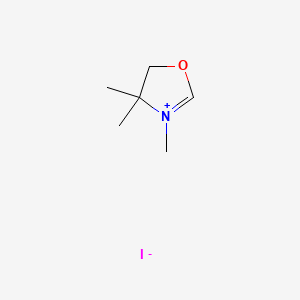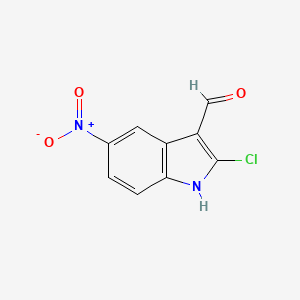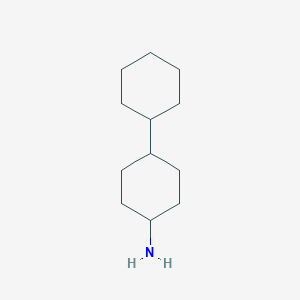
4-cyclohexylcyclohexan-1-amine
Overview
Description
4-Cyclohexylcyclohexan-1-amine is an organic compound belonging to the class of aliphatic amines It is characterized by a cyclohexane ring substituted with a cyclohexyl group and an amine group at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyclohexylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:
C6H5NH2+3H2→C6H11NH2
Another method involves the alkylation of ammonia using cyclohexanol. This process typically requires high temperatures and pressures to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize advanced catalytic systems to ensure high yields and purity of the final product. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides or quaternary ammonium compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, water radical cations, ambient conditions.
Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4), anhydrous conditions.
Substitution: Alkyl halides, acid chlorides, basic or acidic conditions depending on the specific reaction.
Major Products
Oxidation: Amine oxides, quaternary ammonium compounds.
Reduction: Primary and secondary amines.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
4-Cyclohexylcyclohexan-1-amine has a wide range of applications in scientific research:
Biology: The compound is used in the study of amine metabolism and enzyme interactions.
Industry: This compound is used as a corrosion inhibitor and in the production of rubber accelerators.
Mechanism of Action
The mechanism of action of 4-cyclohexylcyclohexan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic species. The compound can also form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with a single cyclohexane ring and an amine group.
4-Aminocyclohexylcyclohexane: Similar structure but with an additional amino group.
Cyclohexanamine: Another related compound with a single cyclohexane ring and an amine group.
Uniqueness
4-Cyclohexylcyclohexan-1-amine is unique due to its dual cyclohexane rings, which confer distinct steric and electronic properties
Properties
CAS No. |
6623-10-5 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
4-cyclohexylcyclohexan-1-amine |
InChI |
InChI=1S/C12H23N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-12H,1-9,13H2 |
InChI Key |
HUCGKSXUGYWDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCC(CC2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
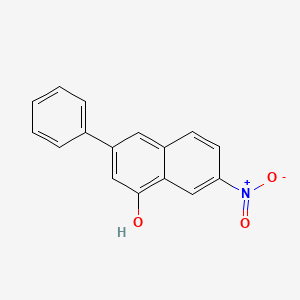
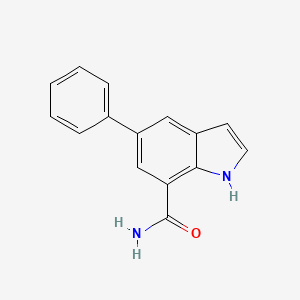
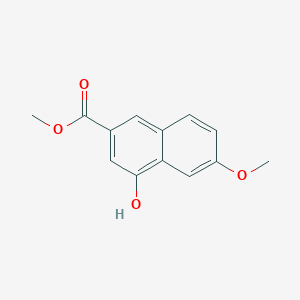
![Methyl 3-[(4-t-Butylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B8793541.png)
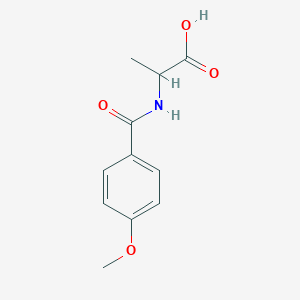
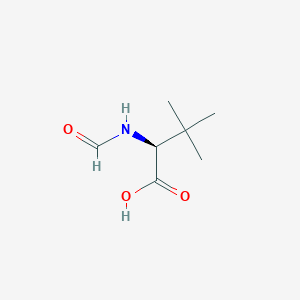
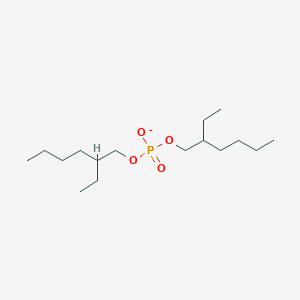
![2-Phenyldibenzo[f,h]quinoxaline](/img/structure/B8793574.png)

